(+)-Cedrol;alpha-Cedrol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

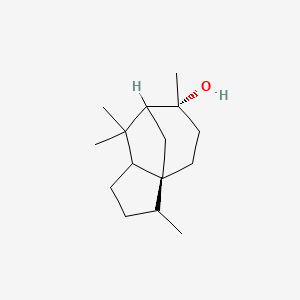

Cedrol is a sesquiterpene alcohol found predominantly in the essential oils of conifers, especially in the genera Cupressus (cypress) and Juniperus (juniper). It is also present in Origanum onites, a plant related to oregano . Cedrol is known for its pleasant cedar aroma and is widely used in the fragrance industry. It constitutes about 19% of cedarwood oil from Texas and 15.8% of cedarwood oil from Virginia .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cedrol can be synthesized from cedarwood oil through fractional distillation and crystallization. The process involves the isolation of cedrol from the essential oil, followed by purification to achieve high purity levels .

Industrial Production Methods: Industrial production of cedrol typically involves the extraction of cedarwood oil from the heartwood of coniferous trees, followed by distillation and crystallization to isolate cedrol. The purity of cedrol can be enhanced through additional purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: Cedrol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Cedrol can be oxidized using reagents like potassium permanganate or chromium trioxide to form cedryl ketone.

Reduction: Reduction of cedrol can be achieved using hydrogen gas in the presence of a palladium catalyst to form dihydrocedrol.

Substitution: Cedrol can undergo substitution reactions with halogens in the presence of a Lewis acid catalyst to form halogenated derivatives.

Major Products:

Oxidation: Cedryl ketone

Reduction: Dihydrocedrol

Substitution: Halogenated cedrol derivatives

Scientific Research Applications

Cedrol has a wide range of applications in scientific research:

Mechanism of Action

Cedrol exerts its effects through various molecular targets and pathways:

Antifungal Activity: Cedrol induces oxidative stress in fungal cells, leading to DNA fragmentation and apoptosis through the mitochondrial pathway.

Sedative Effects: Cedrol acts on the autonomic nervous system, increasing parasympathetic activity and reducing sympathetic activity, which results in a calming effect.

Anti-inflammatory and Antioxidant Effects: Cedrol inhibits the activity of cytochrome P450 enzymes, reducing the production of reactive oxygen species and inflammation.

Comparison with Similar Compounds

Cedrol is often compared with other sesquiterpene alcohols such as cedrene and thujopsene:

Cedrene: Another component of cedar oil, cedrene is less effective as an antifungal agent compared to cedrol.

Cedrol stands out due to its unique combination of antifungal, antibacterial, anti-inflammatory, and sedative properties, making it a versatile compound in various fields of research and industry .

Properties

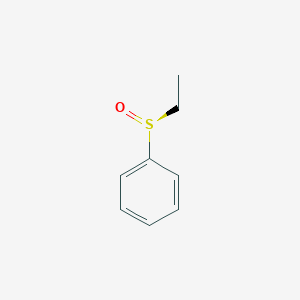

Molecular Formula |

C15H26O |

|---|---|

Molecular Weight |

222.37 g/mol |

IUPAC Name |

(1S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol |

InChI |

InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10?,11?,12?,14-,15+/m1/s1 |

InChI Key |

SVURIXNDRWRAFU-ZFFQGIBWSA-N |

Isomeric SMILES |

CC1CCC2[C@]13CC[C@@](C(C3)C2(C)C)(C)O |

Canonical SMILES |

CC1CCC2C13CCC(C(C3)C2(C)C)(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[rel-(1S,5S,6S)-3-benzyl-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol](/img/structure/B14792033.png)

![1-Methyl-2,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B14792049.png)

![1-[1-Chloro-3-(4-phenylphenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14792057.png)

![N-benzyl-1-[5-({5-tert-butyl-2-methoxy-3-[(methylsulfonyl)amino]phenyl}carbamoyl)-2-methylphenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14792076.png)

![(2Z)-6-hydroxy-2-[(pyridin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B14792099.png)

![1-{1H-pyrrolo[2,3-b]pyridin-5-yl}cyclopropan-1-amine](/img/structure/B14792118.png)

![(2R,3R,4R,5R)-2-[(benzoyloxy)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluoro-4-methyloxolan-3-yl benzoate](/img/structure/B14792123.png)